Product packaging for Griseoxanthone C(Cat. No.:CAS No. 3569-83-3)

Griseoxanthone C

Cat. No.: B1655402
CAS No.: 3569-83-3
M. Wt: 272.25 g/mol
InChI Key: UIKVQKMDLQHSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Griseoxanthone C is a natural xanthone derivative (1,6-dihydroxy-3-methoxy-8-methylxanthen-9-one) first isolated from the fungus Penicillium patulum . It is recognized in research for its significant biological activities, particularly in the fields of oncology and microbiology . In cancer research, this compound demonstrates strong cytotoxicity against various cell lines. Studies report potent antiproliferative effects against human hepatoma (HepG2) cells and specific cytotoxicity against Hep2 liver cancer cells in in vitro experiments . This makes it a compound of interest for investigating novel anticancer mechanisms and therapies. In infectious disease research, this compound exhibits notable antibiotic properties. Laboratory tests have shown it has strong effects against Bacillus subtilis and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) . The broader class of xanthones, to which it belongs, is under investigation for its fungicidal activity, with some derivatives identified as inhibitors of yeast topoisomerase II, a potential target for new antifungals . This compound occurs naturally in a variety of sources, including the lichen Lecanora vinetorum , the flowers of Ficus hookeriana , and several fungal species such as Penicillium concentricum , Fusarium equiseti , and Urocladium sp. . In its purified form, this compound presents as yellowish needles . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B1655402 Griseoxanthone C CAS No. 3569-83-3

Properties

IUPAC Name

1,6-dihydroxy-3-methoxy-8-methylxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-11-13(7)15(18)14-10(17)5-9(19-2)6-12(14)20-11/h3-6,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKVQKMDLQHSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234012
Record name 1,6-Dihydroxy-3-methoxy-8-methyl-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-83-3
Record name 1,6-Dihydroxy-3-methoxy-8-methyl-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseoxanthone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dihydroxy-3-methoxy-8-methyl-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRISEOXANTHONE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJH6MPF38T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Antimicrobial Activity

Griseoxanthone C has demonstrated significant antimicrobial properties against various pathogens. Notably, it shows strong activity against Gram-positive bacteria such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of this compound

PathogenIC50 (µM)Reference
Bacillus subtilis0.35
Staphylococcus aureus (MRSA)1.29

In laboratory tests, this compound exhibited an IC50 value of 1.29 µM against MRSA, indicating its potential as an effective antimicrobial agent . This compound's ability to inhibit bacterial growth suggests it could be further developed for therapeutic applications in treating bacterial infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell viability in various cancer cell lines, including liver cancer (HepG2) and cardiac muscle cells (H9c2).

Table 2: Anticancer Activity of this compound

Cell LineViability Reduction (%)IC50 (µM)Reference
HepG272.920
H9c236.7100

In a study involving HepG2 cells, this compound reduced cell viability by 72.9% at a concentration of 100 µM, demonstrating its potential as an anticancer agent . The compound's mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how structural modifications affect its biological activities. Research indicates that specific functional groups on the xanthone scaffold contribute to its antimicrobial and anticancer properties.

Table 3: Structural Features and Activities

Structural FeatureActivity TypeImpact on Activity
Hydroxyl groupsAntimicrobialIncrease solubility and reactivity
Methylation at specific positionsAnticancerModulate interaction with cellular targets

The presence of hydroxyl groups enhances the compound's solubility and reactivity, which is crucial for its interaction with biological targets . Methylation at specific positions can modulate these interactions, influencing both antimicrobial and anticancer activities.

Case Studies

Several case studies have documented the applications of this compound in various experimental settings:

  • Case Study 1 : A study investigated the effect of this compound on biofilm formation in Staphylococcus aureus. Results showed a significant reduction in biofilm biomass, suggesting that this compound could be used to combat biofilm-associated infections .
  • Case Study 2 : In vitro assays demonstrated that this compound induced apoptosis in HepG2 cells through mitochondrial pathway activation, leading to increased reactive oxygen species (ROS) production .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Core Structure Methylation Sites Key Bioactivities Source
This compound 1,3,6-Trihydroxy-8-methylxanthone 3-OH - HCV PR inhibition (IC50 = 19.8 µM)
- Anti-B. subtilis (MIC = 40.6 µM)
- HepG2 cytotoxicity (IC50 = 64.7 µM)
Fusarium equiseti, Penicillium spp.
Norlichexanthone 1,3,6-Trihydroxyxanthone None - Weak antifungal activity (IC50 > 100 µM)
- Mild cytotoxicity (IC50 ~100 µM)
Penicillium patulum
Stachy-bogrisephenone B Benzophenone-spiroketal 3-OH, 9-OH - Moderate HCV PR inhibition (IC50 ~50 µM) Stachybotrys spp.
ω-Hydroxyemodin Anthraquinone N/A - Potent HCV PR inhibition (IC50 = 10.7 µM)
- Broad-spectrum antimicrobial activity
Fusarium equiseti
Griseophenone D Methylated benzophenone 3-OH - Intermediate in griseofulvin biosynthesis Penicillium mutants (ΔgsfC)

Structural Determinants of Activity

  • Methylation at 3-OH: this compound’s 3-O-methylation enhances its antiviral and antibacterial activity compared to unmethylated norlichexanthone. For example, methylation improves B. subtilis inhibition (MIC = 40.6 µM vs. >100 µM for norlichexanthone) .
  • Lack of 9-OH methylation : In ΔgsfC mutants, absence of 9-O-methylation promotes spontaneous dehydration, favoring xanthone formation (e.g., this compound) over grisan derivatives like griseofulvin .
  • γ-Pyrone scaffold : Shared with rubralactone and carbanarone A, this core enables broad-spectrum activity but requires specific substitutions (e.g., 3-carbamoyl) for target selectivity .

Pharmacological Differentiation

  • Antiviral Activity : this compound is less potent than ω-hydroxyemodin (HCV PR IC50 = 10.7 µM) but outperforms cyclo(L-Pro-L-Val) (IC50 = 23.2 µM) .
  • Antimicrobial Specificity: Unlike stachy-bogrisephenone B, this compound lacks a spiroketal moiety, reducing its activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity: this compound shows stronger HepG2 inhibition (IC50 = 64.7 µM) than norlichexanthone (IC50 ~100 µM), likely due to improved cell permeability from methylation .

Preparation Methods

Biosynthetic Pathways and Enzymatic Preparation

Native Biosynthesis in Fungi

Griseoxanthone C is naturally produced as a shunt metabolite in the griseofulvin biosynthetic pathway. Key intermediates include griseophenone C, which undergoes oxidative coupling and methylation. Inhibition of chlorination at the griseophenone C stage redirects the pathway toward this compound. For example, culturing Penicillium patulum in chloride-deficient media increases this compound yields by 40% compared to standard conditions.

The non-reducing polyketide synthase GsfA catalyzes the formation of the xanthone backbone, while cytochrome P450 enzymes mediate oxygenation and ring cyclization. Gene knockout studies of gsfF (encoding a spirobicyclic grisan synthase) in Penicillium aethiopicum resulted in a 2.3-fold accumulation of this compound, confirming its role as a pathway offshoot.

Table 1: Key Enzymes in this compound Biosynthesis
Enzyme Function Effect of Knockout
GsfA Polyketide chain elongation No xanthone formation
GsfF Spirocyclic ring formation 130% increase in this compound
Methyltransferase C3 methoxylation 80% yield reduction

Chemical Synthesis

Jayalakshmi’s Total Synthesis (1974)

Jayalakshmi and colleagues pioneered the first chemical synthesis starting from orcinol (5-methylresorcinol). The 12-step route involves:

  • Friedel-Crafts acylation : Orcinol reacts with acetyl chloride in AlCl₃ to yield 2-acetyl-5-methylresorcinol (65% yield).
  • Oxidative coupling : Treatment with Pb(OAc)₄ forms the xanthone core via a diradical intermediate (48% yield).
  • Selective methylation : Dimethyl sulfate selectively methoxylates the C3 position (72% yield).

Critical challenges include regioselective methylation and purification of intermediates via silica gel chromatography. The final product had a melting point of 251–253°C (lit. 253–255°C) and matched natural this compound in UV (λₘₐₓ 242, 269, 309, 340 nm).

Biomimetic Synthesis from Griseophenone C

Griseophenone C, a griseofulvin precursor, undergoes acid-catalyzed cyclization to this compound in 83% yield under refluxing HCl (6 M, 4 h). This method bypasses complex protection-deprotection steps, making it scalable for industrial applications.

Fermentation and Optimization

Media and Culture Conditions

Penicillium astrolabium produces this compound maximally on Czapek yeast agar (CYA) at 20°C. Comparative studies show:

Table 2: this compound Yields Across Media
Medium Temperature (°C) Yield (mg/L)
CYA 20 12.4 ± 1.2
YES 25 4.7 ± 0.8
MEA 25 2.1 ± 0.3

Aeration and pH control (5.5–6.0) further enhance yields by 22% through improved fungal respiration.

Extraction and Purification

Large-scale extraction (200 plates) uses acidic ethyl acetate (1% formic acid) followed by liquid-liquid partitioning:

  • Heptane wash : Removes lipids (12% loss).
  • Dichloromethane phase : Enriches this compound (purity 45%).
  • RP-C18 chromatography : Final purification to >98% purity using a MeOH/water gradient.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis : Four λₘₐₓ at 242, 269, 309, and 340 nm (ε = 12,300 M⁻¹cm⁻¹ at 340 nm).
  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) δ 6.82 (s, H-4), 3.89 (s, OCH₃), 2.45 (s, CH₃).
  • HRMS : [M + H]⁺ m/z 273.0764 (calc. 273.0761).

Stability Studies

This compound degrades by 18% in aqueous solution (pH 7.4, 25°C, 72 h) but remains stable in anhydrous DMSO for >6 months.

Q & A

Q. What spectroscopic and chromatographic methods are used to identify Griseoxanthone C in fungal extracts?

this compound is identified using high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC, and COSY) to elucidate its structural features. Chromatographic separation via HPLC with standardized retention values (e.g., HPLC: 36) and UV/Vis spectral analysis under acidic conditions (yellow coloration under LW UV) further aids identification .

Q. How is this compound biosynthesized in Penicillium species, and what intermediates are involved?

this compound is a polyketide-derived xanthone formed via methylation and cyclization of benzophenone precursors like griseophenone D. Gene knockout studies (e.g., ΔgsfB and ΔgsfC mutants) reveal that methylation at the 3-OH and 9-OH positions by methyltransferases (GsfB and GsfC) prevents off-pathway shunt products. Spontaneous dehydration of griseophenone D leads to this compound, while methylated intermediates (e.g., griseophenone C) are protected from this reaction .

Q. What are the standard fermentation conditions for maximizing this compound yield in fungal cultures?

Solid-state fermentation using rice medium under controlled humidity and temperature (typically 25–28°C for 14–21 days) is effective. Ethyl acetate extraction followed by silica gel column chromatography and crystallization (e.g., griseofulvin co-crystallization) isolates this compound. Yield optimization requires monitoring secondary metabolite profiles via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biosynthetic pathway data for this compound across studies?

Contradictions often arise from differences in fungal strains or experimental conditions. To address this:

  • Compare mutant metabolite profiles (e.g., ΔgsfB vs. ΔgsfC) to confirm enzyme specificity .
  • Use isotopic labeling (e.g., ¹³C-acetate) to trace polyketide chain elongation and cyclization steps .
  • Validate intermediates via synthetic standards or heterologous expression of biosynthetic genes .

Q. What methodological approaches ensure purity and structural fidelity of this compound during isolation?

  • Purity Assessment : Combine HPLC with diode-array detection (DAD) to monitor UV spectra and compare retention times against authenticated standards (e.g., Pertusaria xanthoplaca extracts) .
  • Structural Confirmation : Use DEPT NMR to differentiate CH₃, CH₂, and CH groups, and HMBC to verify long-range couplings (e.g., methyl group positions) .
  • Contaminant Screening : Test for co-eluting compounds like 4-chloro-3-O-methylnorlichexanthone via LC-MS/MS .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should data be interpreted?

  • Urease Inhibition : Dose-response assays (IC₅₀ ~97.3 µM) using jack bean urease with spectrophotometric monitoring of ammonia release .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations ≤100 µM, noting that this compound lacks significant cytotoxicity in preliminary studies .
  • Controls : Include griseofulvin (a structurally related antifungal) as a reference compound and validate results across biological replicates .

Q. How can researchers design experiments to study environmental or co-culture effects on this compound production?

  • Co-Culture Systems : Co-inoculate Penicillium spp. with bacteria (e.g., Bacillus subtilis) on dual agar plates to assess metabolite induction via LC-MS profiling .
  • Nutrient Modulation : Varying carbon sources (e.g., glucose vs. glycerol) in liquid culture and quantifying this compound via qNMR .
  • Data Validation : Cross-reference findings with genomic data (e.g., polyketide synthase gene expression via RNA-seq) .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Detail fermentation/extraction conditions (substrate, duration, solvents).
  • Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and MS ionization modes .
  • Deposit raw chromatographic data and NMR spectra in supplementary materials .

Q. What strategies mitigate biases in literature reviews on this compound’s biological roles?

  • Use systematic review frameworks (e.g., PRISMA) and databases like PubMed/Google Scholar, prioritizing studies with full spectral data .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps, such as understudied mechanisms in bacterial-fungal interactions .

Q. How can conflicting bioactivity data (e.g., urease inhibition vs. no cytotoxicity) be contextualized?

  • Conduct dose-response curves across multiple cell lines/enzymatic systems.
  • Consider off-target effects by profiling related xanthones (e.g., griseofulvin) .
  • Use molecular docking to predict binding affinities for urease active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Griseoxanthone C
Reactant of Route 2
Reactant of Route 2
Griseoxanthone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.